Lithospermoside

概要

説明

科学的研究の応用

Diabetes Management

Lithospermoside has been identified as a compound with significant hypoglycemic activity . In studies involving diabetic mice, lithospermoside demonstrated the ability to lower blood sugar levels effectively at doses of 10 and 20 mg/kg body weight . This suggests its potential as a therapeutic agent for managing diabetes, possibly contributing to the development of new treatments.

Anti-Cancer Properties

Research has indicated that Lithospermoside may possess anticancer properties . While the exact mechanisms are not fully understood, the compound’s ability to induce apoptosis in cancer cells is being explored . This opens up possibilities for Lithospermoside to be used in cancer therapy, either alone or in combination with other treatments.

Anti-Inflammatory Effects

Lithospermoside has shown promise in reducing inflammation. Studies utilizing ethyl lithospermate, a derivative, have explored its effects on lipopolysaccharide-induced inflammation, suggesting that Lithospermoside could be beneficial in treating inflammatory conditions .

Antibacterial Activity

The antibacterial potential of Lithospermoside is another area of interest. Its ability to inhibit bacterial growth makes it a candidate for developing new antibacterial agents, which could be particularly useful in the face of rising antibiotic resistance .

Antioxidant Capabilities

As an antioxidant, Lithospermoside can help in neutralizing harmful free radicals in the body. This property is crucial in preventing oxidative stress, which is linked to various chronic diseases .

Neuroprotective Effects

Lithospermoside’s role in neuroprotection is being investigated, particularly in the context of diseases like epilepsy. Its potential to protect neural cells from damage could lead to new approaches in treating neurological disorders .

作用機序

Target of Action

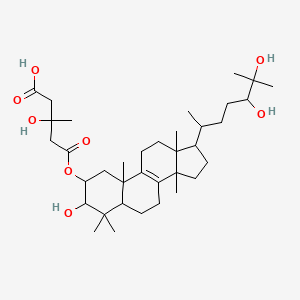

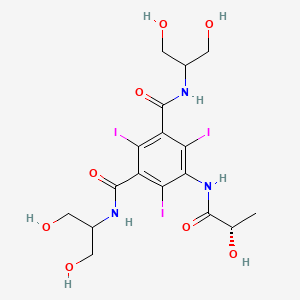

Lithospermoside is an alkaloid compound found in Semiaquilegia adoxoides . It has been reported to have various pharmacological effects, including anticancer, anti-inflammatory, antibacterial, hypoglycemic, and antioxidant activities .

Mode of Action

It has been suggested that lithospermoside may exert its effects through interactions with multiple targets and pathways . For instance, it has been reported to inhibit the proliferation of various cancer cells, including esophageal cancer, liver cancer, and breast cancer .

Biochemical Pathways

Lithospermoside is believed to affect several biochemical pathways. For example, it has been associated with the Epithelial-mesenchymal transformation (EMT), a process linked to the migration and invasion of tumor cells . In one study, it was found that the expression level of N-cadherin, a protein involved in cell adhesion and a marker of EMT, decreased after treatment with Lithospermoside .

Pharmacokinetics

A study has reported that the bioavailability of lithospermoside was found to be 551% in rats , suggesting that it can be effectively absorbed and utilized by the body.

Result of Action

Lithospermoside has been reported to exhibit strong hypoglycemic activity in diabetic mice at doses of 10 and 20 mg/kg body weight, and it also prevents body weight loss . This suggests that Lithospermoside could potentially be used as a therapeutic agent for managing diabetes.

Safety and Hazards

特性

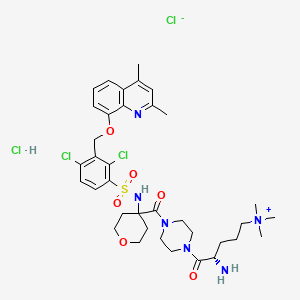

IUPAC Name |

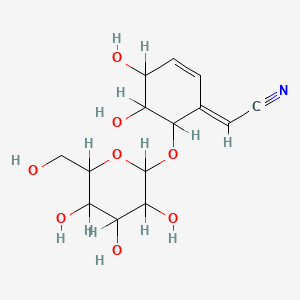

(2Z)-2-[(4R,5S,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO8/c15-4-3-6-1-2-7(17)9(18)13(6)23-14-12(21)11(20)10(19)8(5-16)22-14/h1-3,7-14,16-21H,5H2/b6-3-/t7-,8-,9+,10-,11+,12-,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIDBJNWXCWLKF-VVAXPEBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC#N)C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C/C(=C/C#N)/[C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317116 | |

| Record name | Lithospermoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithospermoside | |

CAS RN |

63492-69-3 | |

| Record name | Lithospermoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63492-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithospermoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Lithospermoside and where is it found?

A1: Lithospermoside is a naturally occurring noncyanogenic cyanoglucoside. It has been isolated from various plant species, including Semiaquilegia adoxoides [, , , ], Bauhinia holophylla [, ], Coldenia procumbens [, ], Thalictrum rugosum [], Ochna schweinfurthiana [, ], Campylospermum elongatum [], Cercis chinensis [], Sarcandra glabra [], Thalictrum orientale [], and Lophira alata [].

Q2: What is the molecular formula and weight of Lithospermoside?

A2: The molecular formula of Lithospermoside is C14H17NO7 and its molecular weight is 311.29 g/mol.

Q3: Has the total synthesis of Lithospermoside been achieved?

A3: Yes, the total synthesis of (−)-Lithospermoside has been achieved starting from optically pure oxatrinorbornenone. The synthesis involves several steps, with glycosidation being a key step sensitive to steric hindrance. [, , ]

Q4: What are the reported pharmacological activities of Lithospermoside?

A4: Lithospermoside has been reported to possess various pharmacological activities, including anticancer, anti-inflammatory, antibacterial, hypoglycemic, and antioxidant effects. []

Q5: What is the mechanism of action of Lithospermoside in exhibiting hypoglycemic activity?

A5: While Lithospermoside has shown hypoglycemic activity in diabetic mice [], its exact mechanism of action in lowering blood glucose levels remains unclear and requires further investigation.

Q6: What other compounds are often found alongside Lithospermoside in plants?

A6: Lithospermoside is often found alongside other compounds like flavonoids, triterpenes, and other cyanoglucosides, depending on the plant species. [, , , , , , , , , , , ]

Q7: Which analytical techniques are used to identify and characterize Lithospermoside?

A7: Lithospermoside is commonly identified and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), UV spectroscopy, and infrared (IR) spectroscopy. [, , ]

Q8: Is there any information available on the stability and formulation of Lithospermoside?

A9: While some studies mention the isolation and purification of Lithospermoside [], there is limited information available regarding its stability under various conditions or specific formulation strategies to enhance its stability, solubility, or bioavailability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。